

Application Notes and Protocols for Antibody Conjugation using Amino-Reactive TCO Linkers

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Compound of Interest

Compound Name: Amino-bis-PEG3-TCO

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Introduction

The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistry, which allows for specific and efficient chemical reactions to occur within complex biological systems. Among these, the inverse-electron demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a leading example.^[1]^[2] This reaction is exceptionally fast, with second-order rate constants exceeding $800 \text{ M}^{-1}\text{s}^{-1}$, enabling efficient conjugation at low concentrations without the need for cytotoxic copper catalysts.^[1]^[3]

These characteristics make the TCO-tetrazine ligation an ideal tool for a variety of applications, including the development of antibody-drug conjugates (ADCs), in vivo imaging, and the creation of complex biomolecular assemblies.^[1] This protocol details the method for conjugating a TCO moiety to an antibody via an amine-reactive N-hydroxysuccinimide (NHS) ester, followed by the subsequent bioorthogonal reaction with a tetrazine-labeled molecule. The inclusion of a polyethylene glycol (PEG) spacer in the linker is highlighted as a crucial element to enhance solubility and minimize potential issues of TCO group masking due to hydrophobic interactions with the antibody.

Principle of the Method

The conjugation process is a two-stage process. The first stage involves the modification of the antibody with a TCO-PEG-NHS ester. The NHS ester reacts with primary amines, primarily on the side chains of lysine residues on the antibody, to form stable amide bonds. The second stage is the bioorthogonal "click" reaction where the TCO-modified antibody is reacted with a tetrazine-functionalized molecule of interest (e.g., a fluorophore, a small molecule drug, or a nanoparticle).

Experimental Protocols

Part 1: Antibody Modification with TCO-PEG-NHS Ester

This part of the protocol describes how to conjugate the TCO linker to the antibody.

Materials and Reagents:

- Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS)
- TCO-PEG-NHS ester (e.g., TCO-PEG4-NHS)
- Anhydrous Dimethylsulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0
- Zeba™ Spin Desalting Columns or similar for buffer exchange

Procedure:

- Antibody Preparation:
 - If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.
 - Perform a buffer exchange into the Reaction Buffer using a desalting column to a final concentration of 1-5 mg/mL.
- TCO-PEG-NHS Ester Preparation:

- Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.
- Conjugation Reaction:
 - Add a 20-fold molar excess of the TCO-PEG-NHS ester solution to the antibody solution.
 - Gently mix and incubate for 60 minutes at room temperature.
- Quenching the Reaction:
 - To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
 - Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
- Purification of the TCO-Antibody Conjugate:
 - Remove excess, unreacted TCO-PEG-NHS ester and quenching buffer by buffer exchanging the conjugated antibody into a storage buffer (e.g., PBS) using a desalting column.

Part 2: Bioorthogonal Reaction with a Tetrazine-Labeled Molecule

This section outlines the "click" chemistry step to conjugate the TCO-antibody with a tetrazine-labeled molecule.

Materials and Reagents:

- TCO-modified antibody (from Part 1)
- Tetrazine-labeled molecule of interest
- Reaction Buffer (e.g., PBS)

Procedure:

- Reaction Setup:

- Mix the TCO-functionalized antibody and the tetrazine-functionalized molecule in a 1:1 to 1:5 molar ratio in the reaction buffer.
- Incubation:
 - Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the TCO-tetrazine ligation.
- Purification (Optional):
 - Depending on the downstream application, the final conjugate may be purified to remove any excess tetrazine-labeled molecule using size exclusion chromatography.

Characterization of the Conjugate

The successful conjugation can be confirmed and quantified using several methods:

- Mass Spectrometry (MALDI-TOF or LC-MS): To determine the number of TCO linkers attached to the antibody (Linker-to-Antibody Ratio or LAR).
- SDS-PAGE: To visualize the increase in molecular weight of the antibody after conjugation.
- UV-Vis Spectroscopy: To quantify the concentration of the final conjugate, especially if the tetrazine-labeled molecule is a chromophore.

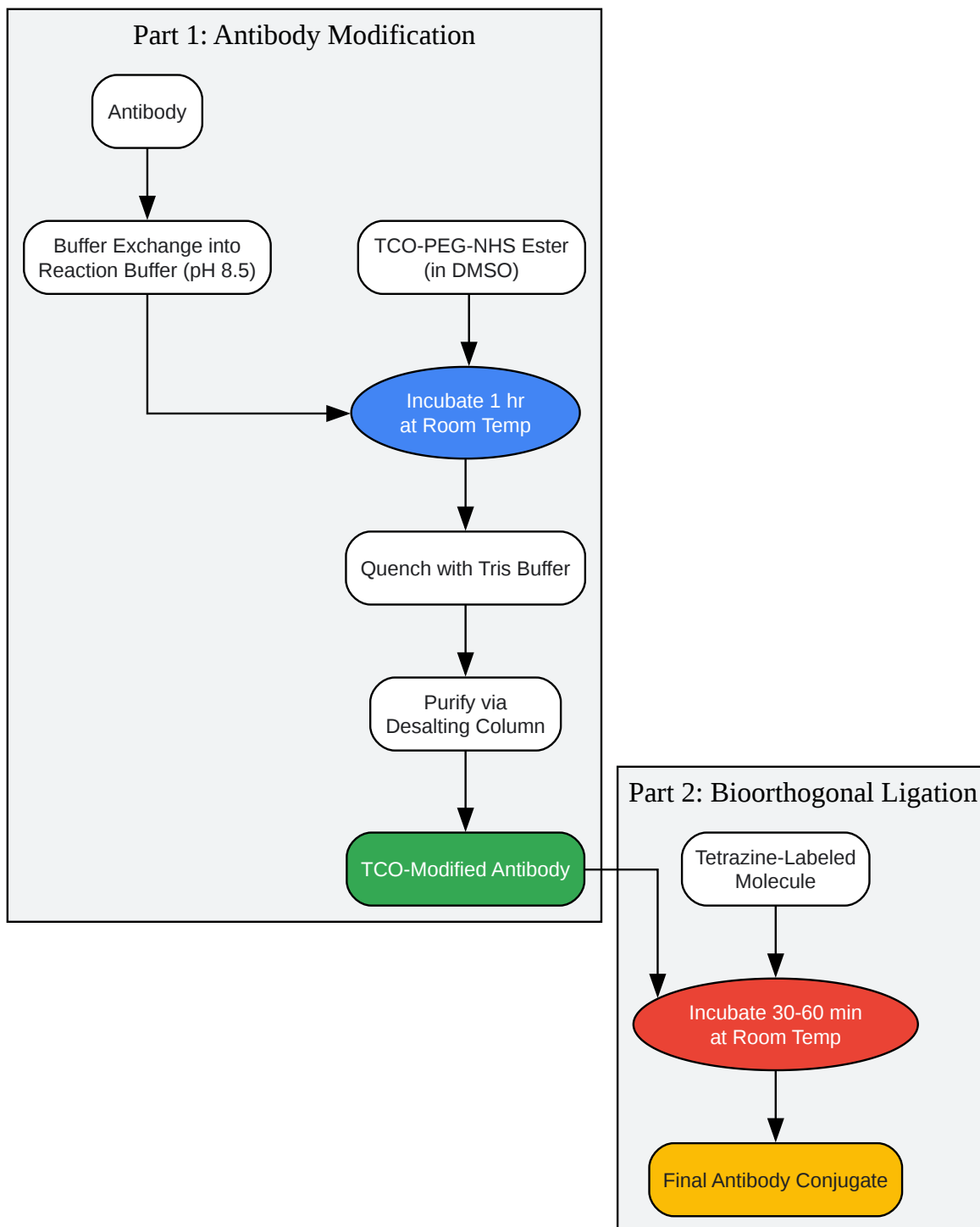
Quantitative Data Summary

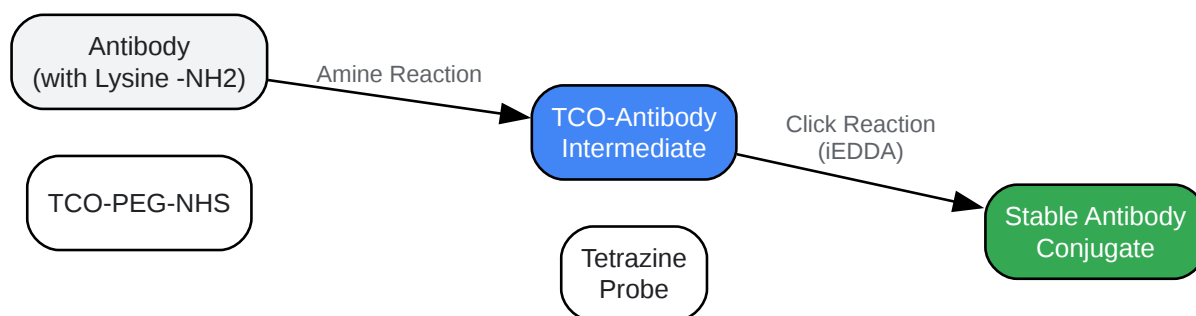
The following table summarizes typical quantitative data obtained during antibody conjugation with TCO linkers.

Parameter	Typical Value	Method of Determination	Reference
Linker-to-Antibody Ratio (LAR)	~4	LC-MS	
Functional TCOs per Antibody	< 6	Tetrazine Reaction	
Total TCOs per Antibody	10-20	Mass Spectrometry	
Reaction Time (TCO-Tz Ligation)	< 1 hour	Gel Electrophoresis	
Conjugation Efficiency (TCO-Tz)	~90%	Gel Electrophoresis	

Visual Representations

Experimental Workflow





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